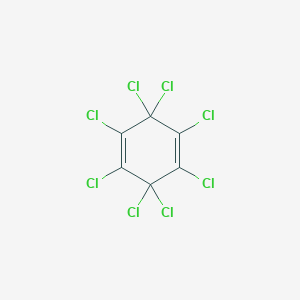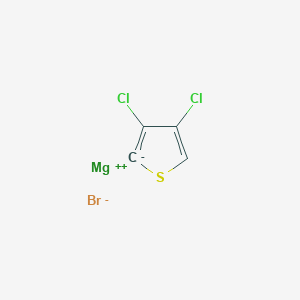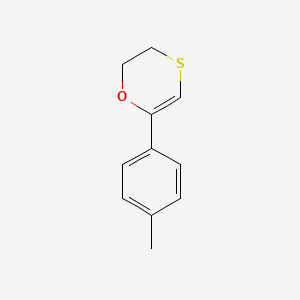
1,4-Oxathiin, 2,3-dihydro-6-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Oxathiin, 2,3-dihydro-6-(4-methylphenyl)- is a heterocyclic compound that contains both sulfur and oxygen atoms in its ring structure. This compound is known for its diverse biological activities and is utilized in various scientific and industrial applications. It is a derivative of the 1,4-oxathiin family, which is recognized for its significant chemical transformations and biological applications .
Vorbereitungsmethoden
The synthesis of 1,4-Oxathiin, 2,3-dihydro-6-(4-methylphenyl)- typically involves condensation and cyclization reactions. One common method includes the reaction of benzyl 1-alkynyl sulfones with aryl aldehydes under basic conditions. This reaction produces 2,3,6-trisubstituted 1,4-oxathiin-S,S-dioxides . The preparation can be hindered by the base sensitivity of the products, often resulting in a ring-opened by-product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Analyse Chemischer Reaktionen
1,4-Oxathiin, 2,3-dihydro-6-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic ring are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1,4-Oxathiin, 2,3-dihydro-6-(4-methylphenyl)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,4-Oxathiin, 2,3-dihydro-6-(4-methylphenyl)- involves the inhibition of specific enzymes. For example, it acts as an inhibitor of succinate dehydrogenase, a key enzyme in the tricarboxylic acid cycle and electron transport chain . By binding to the quinone reduction site of the enzyme complex, it prevents ubiquinone from binding, thereby disrupting cellular respiration and energy production .
Vergleich Mit ähnlichen Verbindungen
1,4-Oxathiin, 2,3-dihydro-6-(4-methylphenyl)- can be compared with other similar compounds, such as:
Carboxin: Another 1,4-oxathiin derivative used as a systemic fungicide.
Oxycarboxin: A sulfone derivative of carboxin with similar biological activities.
2,3-Dihydro-5,6-diphenyl-1,4-oxathiin: A structurally related compound with different substituents on the aromatic ring. The uniqueness of 1,4-Oxathiin, 2,3-dihydro-6-(4-methylphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61379-03-1 |
|---|---|
Molekularformel |
C11H12OS |
Molekulargewicht |
192.28 g/mol |
IUPAC-Name |
6-(4-methylphenyl)-2,3-dihydro-1,4-oxathiine |
InChI |
InChI=1S/C11H12OS/c1-9-2-4-10(5-3-9)11-8-13-7-6-12-11/h2-5,8H,6-7H2,1H3 |
InChI-Schlüssel |
VPAVXKARMAGAHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CSCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


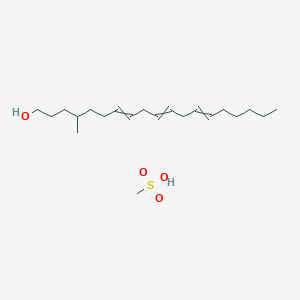
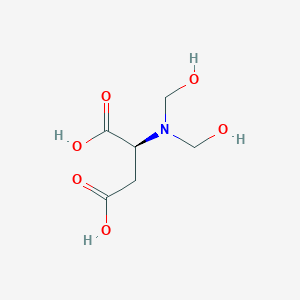
![1-Pentanone, 1-[3-(chloromethyl)oxiranyl]-](/img/structure/B14587295.png)
![7-[Acryloyl(nonyl)amino]heptanoic acid](/img/structure/B14587303.png)

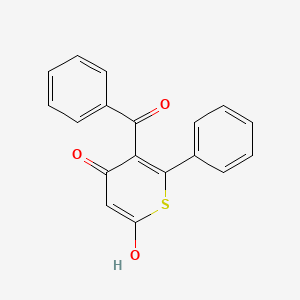
![1,3,3-Trimethyl-2-[2-(4-nitroanilino)ethenyl]-3H-indol-1-ium iodide](/img/structure/B14587318.png)
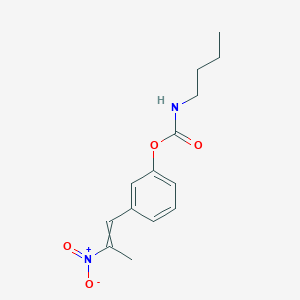

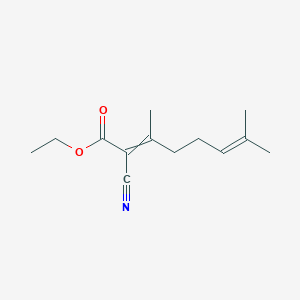
![2-[(18-Bromooctadecyl)oxy]oxane](/img/structure/B14587367.png)

